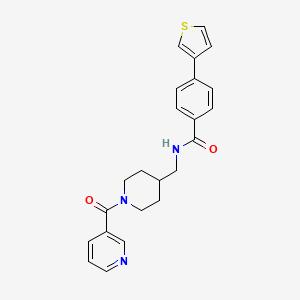

N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c27-22(19-5-3-18(4-6-19)21-9-13-29-16-21)25-14-17-7-11-26(12-8-17)23(28)20-2-1-10-24-15-20/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWBVTCZDIAQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, with the CAS number 2034349-69-2, is a compound that has garnered attention for its potential biological activities. The structure includes functional groups typical of drug molecules, such as an amide bond and aromatic rings, which suggest it may interact with various biological targets. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C23H23N3O2S

- Molecular Weight : 405.52 g/mol

- IUPAC Name : N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide

The compound's structure indicates potential interactions with receptors or enzymes, making it a candidate for drug development.

The compound is hypothesized to act as a ligand for specific receptors due to its structural features. The presence of the nicotinoyl and piperidine moieties suggests possible interactions with nicotinic acetylcholine receptors (nAChRs) and other related pathways.

Pharmacological Studies

Recent studies have explored the pharmacological effects of similar compounds, indicating that modifications in the piperidine structure can enhance binding affinity and selectivity for certain targets. For instance, compounds with similar piperidine structures have been shown to exhibit significant anti-nociceptive effects in animal models, suggesting that this compound could have analgesic properties .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that:

- Altering Substituents : Changing the thiophenyl group can significantly affect the potency and selectivity of the compound toward its biological targets.

- Binding Affinity : Compounds designed with similar core structures have demonstrated varying degrees of affinity for opioid receptors, indicating that modifications can lead to desired therapeutic profiles .

In Vivo Studies

In vivo studies using animal models have reported that compounds structurally related to this compound show promising results in pain management:

- Tail-Flick Test : This test has been used to evaluate anti-nociceptive effects, where compounds exhibited significant reductions in pain response at specific dosages .

Data Table: Comparative Analysis of Similar Compounds

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is , with a molecular weight of approximately 296.42 g/mol. The compound features a nicotinoyl group and a thiophene moiety, which may enhance its biological activity by influencing receptor interactions.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring: Utilizing methods such as the Gewald reaction.

- Introduction of the Piperidine Moiety: Achieved through nucleophilic substitution reactions.

- Coupling Reactions: Involving acylation with nicotinoyl chloride under basic conditions.

Neuropharmacology

This compound has garnered attention for its potential as a selective ligand for dopamine receptors, particularly the D3 subtype. This interaction is crucial for:

- Modulating Neurotransmitter Release: Influencing pathways related to addiction and mood regulation.

- Potential Treatment for Neurological Disorders: Such as drug addiction and depression, where dopamine signaling is disrupted.

Antifungal Activity

Research indicates that compounds structurally similar to this compound exhibit antifungal properties. For instance, derivatives with thiophene rings have shown efficacy against various fungi, suggesting that this compound could be explored for agricultural applications in controlling fungal diseases.

Study on Dopamine Receptor Interactions

A study highlighted the importance of compounds like this compound in targeting dopamine receptors. The findings suggested that similar compounds could selectively bind to these receptors, potentially leading to new treatments for conditions such as schizophrenia and Parkinson's disease.

| Study | Findings |

|---|---|

| Dopamine Receptor Binding | Selective binding to D3 receptors; potential therapeutic implications for addiction treatment. |

| Antifungal Activity | Compounds with thiophene moieties showed significant antifungal efficacy against Fusarium graminearum and other pathogens. |

In another research effort, the synthesis of various benzamide derivatives including this compound was reported. The evaluation demonstrated promising results in modulating biological pathways associated with neurotransmitter systems.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several kinase inhibitors and receptor ligands. Key analogs are compared below:

Key Observations :

- Nicotinoylpiperidine vs. Piperazine/Diazepane: The nicotinoylpiperidine group in CHMFL-ABL/KIT-155 confers kinase inhibitory activity, while piperazine or diazepane substituents in D3 ligands (e.g., WW-III-55, 9b) enhance receptor binding .

- Thiophene Position : Analogs with thiophen-3-yl (vs. thiophen-2-yl) show improved receptor selectivity. For example, 5b (thiophen-3-yl) exhibits distinct binding compared to thiophen-2-yl derivatives in LSD1 inhibitors .

Pharmacological Profiles

Kinase Inhibitors :

- CHMFL-ABL/KIT-155: A dual ABL/KIT inhibitor with sub-nanomolar potency (IC₅₀ < 1 nM) due to its nicotinoylpiperidinyloxy hinge-binding motif. Structural optimization of the benzamide scaffold enhances kinase selectivity .

Dopamine D3 Receptor Ligands :

- WW-III-55 : A partial D3 agonist (EC₅₀ ~ 6 nM) effective at 6 mg/kg in reducing DOI-induced head twitching in mice. Its 4-methoxyphenylpiperazine chain is critical for D3 over D2 receptor selectivity .

- 9b and 9c : Diazepane-modified analogs (56% and 33% yields) show moderate D3 affinity, suggesting bulky substituents may hinder receptor interaction .

Radiotracers :

- BA3 : A thiophen-3-yl benzamide derivative modified with a fluoropropanamido group for brain penetration. Demonstrates HDAC1/2 selectivity, illustrating the scaffold’s adaptability for imaging applications .

Therapeutic Potential

Q & A

Basic: What are the key synthetic strategies for N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide?

Methodological Answer:

The synthesis typically involves sequential coupling reactions:

Amide bond formation : React 4-(thiophen-3-yl)benzoic acid with (1-nicotinoylpiperidin-4-yl)methanamine using coupling reagents like HBTU or EDCI in anhydrous THF/DMF under nitrogen .

Purification : Use silica gel column chromatography (eluent: chloroform/methanol gradients) followed by recrystallization from ethanol or ether to achieve >95% purity .

Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis .

Advanced Consideration:

Optimize reaction yields (e.g., 60–85%) by screening coupling agents (e.g., HATU vs. HBTU) and solvents (e.g., DMF vs. dichloromethane) under microwave-assisted conditions to reduce reaction time .

Advanced: How can computational methods guide the design of analogs with improved target affinity?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., kinases), focusing on hydrogen bonding with the nicotinoyl group and π-π stacking with the thiophene .

QSAR modeling : Train models on bioactivity data from analogs to predict critical substituent effects (e.g., electron-withdrawing groups on the benzamide enhance binding) .

DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and metabolic stability .

Basic: What in vitro assays are suitable for evaluating its anticancer potential?

Methodological Answer:

Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC determination over 48–72 hours .

Kinase inhibition : Test against a panel of kinases (e.g., EGFR, PI3K) using ADP-Glo™ assays .

Apoptosis assays : Quantify caspase-3/7 activation via fluorometric substrates .

Advanced Consideration:

Combine high-content screening (HCS) with live-cell imaging to track real-time effects on cell cycle arrest (e.g., PI staining for G1/S phase) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Assay validation : Cross-verify results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Batch analysis : Check compound purity (>99% via HPLC) and stability (e.g., degradation under assay conditions) .

Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-experimental variability .

Basic: What structural features dictate its pharmacokinetic profile?

Methodological Answer:

LogP determination : Measure octanol/water partitioning to predict blood-brain barrier penetration (clogP ~3.5 for this compound) .

Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Plasma protein binding : Use equilibrium dialysis to assess unbound fraction .

Advanced: How to design SAR studies targeting the piperidine-thiophene scaffold?

Methodological Answer:

Core modifications : Synthesize analogs with:

- Varied substituents on the thiophene (e.g., Cl, CF) .

- Alternative heterocycles (e.g., furan, pyrrole) replacing thiophene .

Bioisosteric replacement : Substitute nicotinoyl with isonicotinoyl or quinolinyl groups to modulate solubility .

3D-QSAR : Generate CoMFA/CoMSIA models to map steric/electrostatic requirements .

Basic: Which analytical techniques ensure batch-to-batch consistency?

Methodological Answer:

HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (60:40) + 0.1% TFA, monitoring at 254 nm .

NMR spectroscopy : Compare -NMR spectra (DMSO-d) for peak consistency in aromatic (δ 7.2–8.5 ppm) and aliphatic regions (δ 2.5–4.0 ppm) .

Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via LC-MS (e.g., oxidation at the piperidine nitrogen) .

Excipient screening : Add antioxidants (e.g., BHT) or lyophilize with trehalose to enhance shelf life .

Packaging optimization : Use amber glass vials with nitrogen purging to limit light/O exposure .

Basic: How to assess its potential for off-target effects?

Methodological Answer:

Broad-panel screening : Test against 100+ targets (e.g., CEREP panels) to identify unintended interactions .

hERG assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC >10 µM desired) .

CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How can multi-omics integration elucidate its mechanism of action?

Methodological Answer:

Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., MAPK, apoptosis) .

Proteomics : Use TMT labeling and LC-MS/MS to quantify protein phosphorylation changes .

Metabolomics : Apply -NMR or GC-MS to track metabolic shifts (e.g., lactate depletion in glycolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.